5'-Deoxy-5'-(diethylamino)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((diethylamino)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.
Reduction: Reduction reactions can occur at the diethylamino group, potentially converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it might inhibit or activate their activity through binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside that also contains a purine base attached to a ribose sugar.
Guanosine: Another nucleoside with a purine base.
Cytidine: A nucleoside with a pyrimidine base.
Uniqueness
What sets this compound apart is the presence of the diethylamino group, which can impart unique chemical and biological properties. This group might enhance the compound’s solubility, stability, or ability to interact with specific molecular targets.
Properties
CAS No. |
87830-57-7 |
---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(diethylaminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3/c1-3-19(4-2)5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
ALOOMJWCTKNSBC-IDTAVKCVSA-N |
Isomeric SMILES |
CCN(CC)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCN(CC)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.